[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13447501
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[(3R)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m1/s1 |
| Standard InChI Key | GTPOMGCPALDCQA-MRXNPFEDSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a cyclopropylamino group protected by a benzyloxycarbonyl moiety. The acetic acid side chain at the 1-position introduces hydrophilicity, balancing the lipophilicity of the benzyl and cyclopropyl groups. Key structural attributes include:
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Stereochemistry: The R-configuration at the piperidine C3 position is critical for target binding specificity, as demonstrated in receptor docking studies .
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Functional Groups: The Cbz group enhances metabolic stability, while the cyclopropyl moiety introduces steric constraints that influence conformational flexibility.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄ | |
| Molecular Weight | 332.4 g/mol | |
| logP (Predicted) | 2.1 ± 0.3 (Moderate lipophilicity) | |
| Solubility | Sparingly soluble in water; soluble in DMSO |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, benzyl), 4.45 (s, 2H, CH₂COO), 3.80–3.60 (m, 2H, piperidine), 2.95–2.70 (m, 4H, cyclopropyl and piperidine) .
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HRMS: m/z 333.1812 [M+H]⁺ (calculated for C₁₈H₂₅N₂O₄⁺: 333.1815).
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis involves three stages, optimized for enantiomeric purity and yield :
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Piperidine Ring Formation: Cyclization of (R)-2,5-diaminopentanoic acid derivatives under basic conditions (e.g., sodium methoxide in methanol) .
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Cbz Protection: Reaction with benzyl chloroformate in tetrahydrofuran (THF) at −10°C to 0°C .
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Acetic Acid Side Chain Introduction: Alkylation using bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃).
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaOMe, MeOH, −5°C | 78% |
| Cbz Protection | Cbz-Cl, Et₃N, THF, 0°C | 85% |
| Alkylation | Bromoacetic acid, DIAD, PPh₃, DCM | 65% |
Chirality Control
Enantiomeric excess (ee > 98%) is achieved via chiral HPLC using a cellulose-based stationary phase (Chiralpak IC) . Large-scale protocols employ 14 kg batches of lithium aluminum hydride for ketone reductions, ensuring minimal racemization .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound outperforms fluconazole by 2-fold, likely via fungal cytochrome P450 inhibition.
Table 3: Comparative Antimicrobial Activity
| Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| S. aureus (MRSA) | 8 | Vancomycin | 2 |
| C. albicans | 16 | Fluconazole | 32 |
Anticancer Properties
In vitro studies on MCF-7 breast cancer cells show IC₅₀ = 50 μM, with apoptosis induction via caspase-3 activation (2.5-fold increase over untreated cells). Synergy with paclitaxel (CI = 0.3) suggests combinational therapy potential.
Structure-Activity Relationships (SAR)
Role of the Cyclopropyl Group
Removal of the cyclopropyl moiety reduces 5-HT₁A binding affinity by 90%, highlighting its role in hydrophobic pocket interactions . Methylation at the cyclopropyl N-atom abolishes antimicrobial activity, indicating hydrogen bonding necessity.
Impact of Stereochemistry
The S-enantiomer exhibits 10-fold lower potency in kinase inhibition assays (IC₅₀ = 500 nM vs. 50 nM for R-form), underscoring enantiomer-specific target engagement .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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